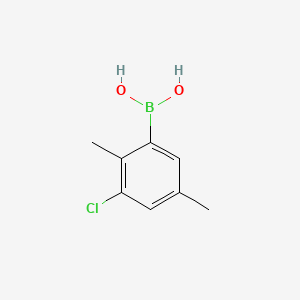
(3-Chloro-2,5-dimethylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2,5-dimethylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a chlorinated and dimethyl-substituted phenyl ring. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-2,5-dimethylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (3-Chloro-2,5-dimethylphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by palladium catalysts and a base, typically in an aqueous or organic solvent .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), and aryl or vinyl halides.
Conditions: The reactions are usually conducted under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-120°C).
Major Products: The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
(3-Chloro-2,5-dimethylphenyl)boronic acid has diverse applications in scientific research:
作用机制
The primary mechanism of action of (3-Chloro-2,5-dimethylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.
相似化合物的比较
- 3,5-Dimethylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (3-Chloro-2,5-dimethylphenyl)boronic acid is unique due to the presence of both chloro and dimethyl substituents on the phenyl ring. This combination enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic acids. For instance, 3,5-dimethylphenylboronic acid lacks the chloro substituent, which can influence the electronic properties and reactivity of the compound .
属性
分子式 |
C8H10BClO2 |
|---|---|
分子量 |
184.43 g/mol |
IUPAC 名称 |
(3-chloro-2,5-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BClO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3 |
InChI 键 |
CXYPJDGVZNFLOQ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1C)Cl)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


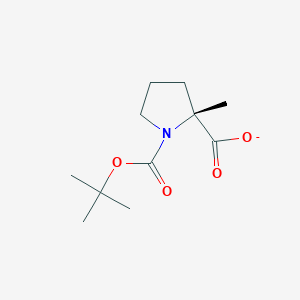
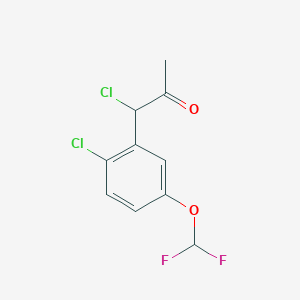
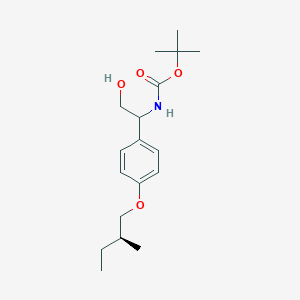

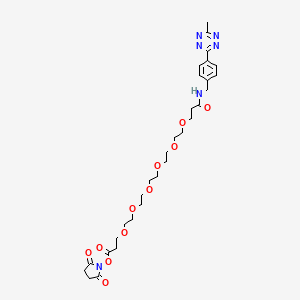
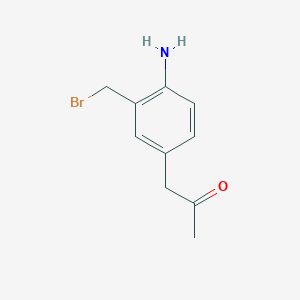

![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
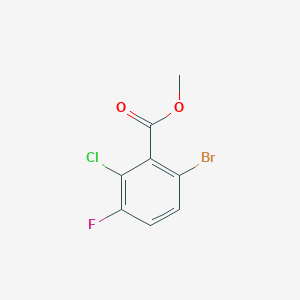
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)
![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)

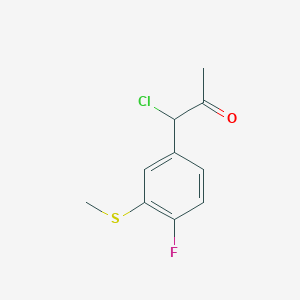
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
